3-[(4-methoxyphenyl)methyl]-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
CAS No.: 1040671-39-3
Cat. No.: VC11953139
Molecular Formula: C24H20N4O3S2
Molecular Weight: 476.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040671-39-3 |
|---|---|
| Molecular Formula | C24H20N4O3S2 |
| Molecular Weight | 476.6 g/mol |
| IUPAC Name | 3-[(4-methoxyphenyl)methyl]-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C24H20N4O3S2/c1-15-3-7-17(8-4-15)22-26-20(31-27-22)14-33-24-25-19-11-12-32-21(19)23(29)28(24)13-16-5-9-18(30-2)10-6-16/h3-12H,13-14H2,1-2H3 |
| Standard InChI Key | OBGOVIZNVXXCIN-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CC5=CC=C(C=C5)OC)SC=C4 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CC5=CC=C(C=C5)OC)SC=C4 |
Introduction
Synthesis Pathways
The synthesis of this compound likely involves multi-step reactions combining:
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Formation of the thieno[3,2-d]pyrimidin-4-one scaffold:
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Introduction of Oxadiazole Substituent:
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Functionalization with Aromatic Groups:
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Substituents like 4-methoxyphenyl and 4-methylphenyl are introduced through alkylation or coupling reactions to enhance bioactivity.
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General Reaction Scheme
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Synthesize the thieno[3,2-d]pyrimidin core.
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Introduce oxadiazole functionality via cyclization.
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Functionalize with aromatic substituents using alkylation.
Biological Activity
Thieno[3,2-d]pyrimidin derivatives exhibit a broad spectrum of biological activities due to their structural similarity to purines like adenine and guanine . The specific compound under study may have potential in the following areas:
Antimicrobial Activity
Compounds with similar structures have demonstrated significant activity against bacterial strains such as Mycobacterium tuberculosis and other pathogens .
Kinase Inhibition
Thienopyrimidines are known inhibitors of ROCK kinases (Rho-associated protein kinases), which regulate cell migration and morphology . This suggests potential applications in cancer therapy or anti-inflammatory treatments.
Anti-inflammatory Potential
The oxadiazole group enhances anti-inflammatory properties by potentially inhibiting enzymes like 5-lipoxygenase (5-LOX) .
Pharmaceutical Applications
This compound could serve as a lead molecule for developing drugs targeting:
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Infectious diseases: Particularly multi-drug-resistant bacterial strains.
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Cancer therapies: Due to kinase inhibition properties.
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Inflammatory disorders: By modulating enzyme pathways like LOX.
Research Directions
Further studies should focus on:
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Structure-Activity Relationship (SAR):
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Modifying substituents to optimize potency and selectivity.
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Investigating electronic effects of methoxy and methyl groups on activity.
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Pharmacokinetics and Toxicity:
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Evaluating metabolic stability and bioavailability.
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Assessing cytotoxicity in vitro and in vivo.
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